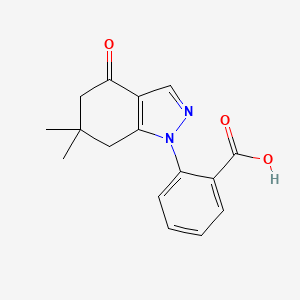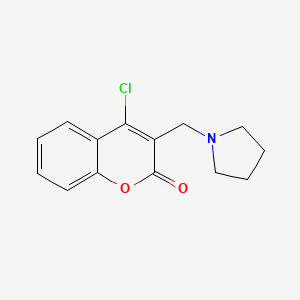
3-Phenylpentan-3-ylazanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenylpentan-3-ylazanium;chloride is an organic compound that belongs to the class of quaternary ammonium salts. It is characterized by the presence of a phenyl group attached to a pentyl chain, which is further connected to an azanium ion. The chloride ion acts as the counterion in this compound. Quaternary ammonium salts are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylpentan-3-ylazanium;chloride typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of 3-Phenylpentan-3-amine with methyl chloride under anhydrous conditions. The reaction is usually carried out in a solvent such as acetonitrile or dichloromethane, and the mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety during the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenylpentan-3-ylazanium;chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation Reactions: The phenyl group can be oxidized to form corresponding phenolic or quinone derivatives.
Reduction Reactions: The compound can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Substitution Reactions: These reactions typically require the presence of a strong nucleophile and a polar solvent. For example, the reaction with sodium hydroxide in water can lead to the formation of the corresponding hydroxide salt.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the phenyl group.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.
Major Products Formed
Substitution Reactions: Products such as 3-Phenylpentan-3-ylhydroxide, 3-Phenylpentan-3-ylcyanide, and 3-Phenylpentan-3-ylthiolate.
Oxidation Reactions: Phenolic or quinone derivatives.
Reduction Reactions: Secondary or tertiary amines.
Applications De Recherche Scientifique
3-Phenylpentan-3-ylazanium;chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its antimicrobial properties and its potential use as a disinfectant.
Medicine: Research is being conducted on its potential use as a drug delivery agent due to its ability to interact with biological membranes.
Industry: It is used in the formulation of surfactants and detergents, as well as in the production of antistatic agents.
Mécanisme D'action
The mechanism of action of 3-Phenylpentan-3-ylazanium;chloride involves its interaction with biological membranes. The compound can disrupt the lipid bilayer, leading to increased permeability and cell lysis. This property is particularly useful in its antimicrobial applications, where it can effectively kill bacteria and other microorganisms. The molecular targets include membrane proteins and phospholipids, which are essential components of the cell membrane.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyltrimethylammonium chloride
- Cetyltrimethylammonium chloride
- Tetrabutylammonium chloride
Uniqueness
Compared to similar compounds, 3-Phenylpentan-3-ylazanium;chloride has a unique structure due to the presence of the phenyl group attached to the pentyl chain. This structural feature imparts distinct physicochemical properties, such as increased hydrophobicity and enhanced membrane interaction. These properties make it particularly effective in applications where strong membrane disruption is required.
Propriétés
IUPAC Name |
3-phenylpentan-3-ylazanium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-3-11(12,4-2)10-8-6-5-7-9-10;/h5-9H,3-4,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYQFKGYZSIYTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC=CC=C1)[NH3+].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[(E)-(3-methyl-4-oxo-1-pyridin-2-yl-6,7-dihydroindazol-5-ylidene)methyl]amino]benzoic acid](/img/structure/B7795548.png)
![4-methyl-N-[(E)-(3,6,6-trimethyl-4-oxo-1-phenyl-7H-indazol-5-ylidene)amino]benzenesulfonamide](/img/structure/B7795556.png)
![(NE)-N-[(4Z)-1-[3,5-bis(trifluoromethyl)phenyl]-4-hydroxyimino-3,6,6-trimethyl-7H-indazol-5-ylidene]hydroxylamine](/img/structure/B7795560.png)





![8-benzyl-6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-7H-imidazo[1,2-a]pyrazin-3-one](/img/structure/B7795597.png)

